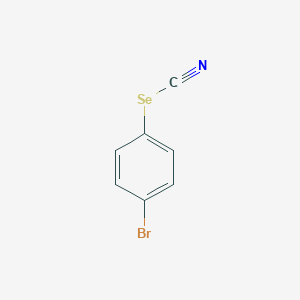
(4-Bromophenyl) selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl) selenocyanate is an organoselenium compound characterized by the presence of a bromine atom and a selenocyanate group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Bromophenyl) selenocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromophenyl magnesium bromide with selenium dioxide, followed by treatment with cyanogen bromide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for 4-bromophenyl selenocyanate are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. Industrial production would likely involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl) selenocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form seleninic acids or selenoxides.
Reduction: Reduction reactions can yield selenides or diselenides.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Seleninic acids or selenoxides.
Reduction: Selenides or diselenides.
Substitution: Various substituted phenyl selenocyanates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds.
Medicine: Research indicates potential use in chemoprevention and treatment of various cancers.
Industry: It may be used in the development of materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-bromophenyl selenocyanate exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of selenoproteins, such as glutathione peroxidases and thioredoxin reductases, which play crucial roles in maintaining cellular redox balance . This modulation can lead to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
- Benzyl selenocyanate
Uniqueness
(4-Bromophenyl) selenocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to other selenocyanate compounds, it may exhibit different pharmacokinetic properties and cellular uptake mechanisms, making it a valuable compound for specific applications in medicinal chemistry .
Propiedades
IUPAC Name |
(4-bromophenyl) selenocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCJLHIVFMRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Se]C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNSe |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399935 |
Source


|
| Record name | AI-942/25034323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32449-46-0 |
Source


|
| Record name | AI-942/25034323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3a,8b-Dihydro[1]benzothieno[2,3-c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B428853.png)
![4,4'-Bis[2,5-dimethyl-3-furoic acid]](/img/structure/B428855.png)
![2-[2-(2-Thienyl)ethyl]-3-furoic acid](/img/structure/B428856.png)
![2-Dibenzo[b,d]thien-4-yl-2-hydroxypropanoic acid](/img/structure/B428862.png)
![Methyl 2'-acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B428864.png)

![4-[(2-methylpropan-2-yl)oxy]dibenzothiophene](/img/structure/B428866.png)
![4,4'-Bis[2-tert-butylthiophene]](/img/structure/B428868.png)

![3,3'-bis[5-tert-butyl-2(5H)-thiophenone]](/img/structure/B428870.png)
![spiro[4,13-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),5,11-tetraene-2,1'-cyclohexane]](/img/structure/B428871.png)
![Diethyl 3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-8,8-dicarboxylate](/img/structure/B428872.png)


